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Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich
regions in double-stranded DNA.[1][2] It is a widely used nuclear counterstain in fluorescence
microscopy for visualizing cell nuclei in both fixed and live cells.[1][3] When bound to DNA,
DAPI emits a bright blue fluorescence with an excitation maximum around 358 nm and an
emission maximum around 461 nm.[1][3] This straightforward and reliable staining technique is
invaluable for assessing cell number, nuclear morphology, and tissue architecture in a variety of
research and diagnostic applications, including cell cycle analysis and apoptosis detection.[1]

[3]14]

These application notes provide a detailed, step-by-step protocol for DAPI staining of tissue
cryosections, intended for use by researchers, scientists, and professionals in drug
development.

Principle of DAPI Staining

DAPI is a cell-permeant dye that intercalates into the minor groove of dsDNA. This binding
enhances its fluorescence significantly, making it an excellent marker for cell nuclei with
minimal background fluorescence in the cytoplasm.[5] Its specificity for DNA allows for clear
visualization of nuclear distribution and morphology within tissue sections.
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Experimental Protocols

This protocol outlines the complete workflow from tissue preparation to imaging.

l. Tissue Preparation and Cryosectioning

Proper tissue preparation is critical for preserving tissue morphology and antigenicity for
subsequent staining.

e Tissue Fixation:

o For perfusion fixation, anesthetize the animal and perfuse with ice-cold 1X Phosphate
Buffered Saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[6]

o For immersion fixation, dissect the fresh tissue and immerse it in 4% PFA in PBS for 4-24
hours at 4°C.[6] The fixation time should be optimized based on tissue type and size.[6]

o Cryoprotection:
o Following fixation, wash the tissue in 1X PBS.

o Immerse the tissue in a 30% sucrose solution in PBS at 4°C until it sinks.[6] This step is
crucial for preventing ice crystal formation and preserving tissue integrity during freezing.

o Embedding and Freezing:
o Remove the tissue from the sucrose solution and blot away excess liquid.

o Place the tissue in a cryomold filled with Optimal Cutting Temperature (OCT) compound.

[6]
o Orient the tissue as desired for sectioning.
o Freeze the block rapidly in isopentane cooled with liquid nitrogen or on dry ice.[6]

o Store the embedded tissue blocks at -80°C until sectioning. Tissue blocks can be stored
for 6-12 months.[6]

e Cryosectioning:
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o Equilibrate the frozen tissue block to the temperature of the cryostat chamber (typically
-20°C to -25°C) for about 30 minutes.[5][6]

o Mount the block onto the cryostat specimen holder.
o Cut sections at a thickness of 5-20 um, with 7 um being a common starting point.[6]
o Mount the sections onto positively charged or poly-L-lysine coated slides.[6]

o Slides can be used immediately or stored at -80°C for future use.[6]

Il. DAPI Staining Protocol

This protocol is for staining fixed tissue cryosections.
» Rehydration and Washing:
o If slides are frozen, bring them to room temperature for 10-20 minutes.[6]

o Wash the slides with 1X PBS three times for 5 minutes each to remove the OCT
compound.[2]

e Permeabilization (Optional but Recommended):

o For improved penetration of the dye, especially in thicker sections, permeabilize the
tissue.[7]

o Incubate the sections in PBS containing 0.1-0.25% Triton X-100 for 10-15 minutes at room
temperature.[2][7]

o Wash the slides with 1X PBS three times for 5 minutes each.
o DAPI Staining:

o Prepare a DAPI working solution at a concentration of 0.1-1 ug/mL in 1X PBS.[1][6] For
thicker sections, a higher concentration of up to 5 pg/mL may be necessary.[1]

o Apply enough DAPI solution to completely cover the tissue section.
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o Incubate for 5-15 minutes at room temperature, protected from light.[2][6][8] Incubation
time may need to be extended for thicker sections.[1][7]

e Washing:

o Gently wash the slides two to three times with 1X PBS for 5 minutes each to remove
unbound DAPI and reduce background signal.[1][2]

e Mounting:

o Apply a drop of anti-fade mounting medium to the tissue section.[1]

o Carefully place a coverslip over the tissue, avoiding air bubbles.

o Seal the edges of the coverslip with nail polish if desired for long-term storage.[6]
e Imaging:

o Visualize the stained sections using a fluorescence microscope equipped with a DAPI filter
set (Excitation ~360 nm / Emission ~460 nm).[4][8]

o Store slides at 4°C in the dark.

Data Presentation

The following table summarizes key quantitative parameters for DAPI staining of tissue
cryosections.
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Parameter

Recommended Range

Notes

Tissue Section Thickness

5-20 um

Thicker sections may require
longer incubation times and
higher DAPI concentrations.[6]

[7]

DAPI Stock Solution

1-5mg/mL

Typically prepared in deionized
water or DMF and stored at
-20°C.[5][8][9]

DAPI Working Concentration

0.1-5 pg/mL

A common starting
concentration is 1 pug/mL.
Higher concentrations may be
needed for thicker sections or

tissues with low DNA content.

(1168l

Incubation Time

5 - 15 minutes

For thicker sections, incubation

can be extended up to 1 hour.

(1161718l

Washing Steps

2-3 times, 5 min each

Thorough washing is crucial for
reducing background

fluorescence.[1][2]

Mandatory Visualization
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DAPI Staining Workflow for Tissue Cryosections
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Caption: Workflow for DAPI staining of tissue cryosections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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